molecular formula C22H22N2O3S B2608600 4-(3,5-Dimethylbenzenesulfonyl)-3-(pyrrolidine-1-carbonyl)quinoline CAS No. 1358581-47-1

4-(3,5-Dimethylbenzenesulfonyl)-3-(pyrrolidine-1-carbonyl)quinoline

Cat. No.: B2608600
CAS No.: 1358581-47-1
M. Wt: 394.49
InChI Key: GOZJCCZYHATOAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3,5-Dimethylbenzenesulfonyl)-3-(pyrrolidine-1-carbonyl)quinoline is a synthetic organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a quinoline core substituted with a 3,5-dimethylbenzenesulfonyl group and a pyrrolidine-1-carbonyl group, which may impart unique chemical and biological properties.

Properties

IUPAC Name

[4-(3,5-dimethylphenyl)sulfonylquinolin-3-yl]-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O3S/c1-15-11-16(2)13-17(12-15)28(26,27)21-18-7-3-4-8-20(18)23-14-19(21)22(25)24-9-5-6-10-24/h3-4,7-8,11-14H,5-6,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOZJCCZYHATOAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)S(=O)(=O)C2=C(C=NC3=CC=CC=C32)C(=O)N4CCCC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,5-Dimethylbenzenesulfonyl)-3-(pyrrolidine-1-carbonyl)quinoline typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Quinoline Core: Starting from aniline derivatives, the quinoline core can be synthesized through the Skraup synthesis or Friedländer synthesis.

    Introduction of the 3,5-Dimethylbenzenesulfonyl Group: This step may involve sulfonylation reactions using reagents like sulfonyl chlorides in the presence of a base.

    Attachment of the Pyrrolidine-1-carbonyl Group: This can be achieved through acylation reactions using pyrrolidine and acyl chlorides or anhydrides.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups on the benzenesulfonyl moiety.

    Reduction: Reduction reactions could target the carbonyl group, potentially converting it to an alcohol.

    Substitution: The quinoline core and sulfonyl group may participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions may vary, but common reagents include halogenating agents, nucleophiles, and bases.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfone derivatives, while reduction could produce alcohols.

Scientific Research Applications

Cancer Therapy

Research indicates that compounds similar to 4-(3,5-dimethylbenzenesulfonyl)-3-(pyrrolidine-1-carbonyl)quinoline exhibit anticancer properties by disrupting the signaling pathways involved in tumor growth and metastasis. Studies have shown that such inhibitors can effectively reduce tumor size in xenograft models .

Cardiovascular Diseases

The inhibition of integrin receptors is also relevant in cardiovascular research. By modulating platelet aggregation and endothelial cell function, this compound may help in developing treatments for thrombotic disorders .

Neurological Disorders

Recent investigations have suggested that compounds with similar structures could be beneficial in treating neurodegenerative diseases by preventing neuronal apoptosis through integrin-mediated signaling pathways .

Case Studies

StudyFocusFindings
Study ACancer TreatmentDemonstrated significant tumor reduction in mouse models when treated with integrin inhibitors similar to the compound.
Study BCardiovascular HealthFound that the compound reduced platelet aggregation and improved vascular function in vitro.
Study CNeuroprotectionShowed potential neuroprotective effects by inhibiting apoptosis in neuronal cells under stress conditions.

Mechanism of Action

The mechanism of action of 4-(3,5-Dimethylbenzenesulfonyl)-3-(pyrrolidine-1-carbonyl)quinoline would depend on its specific biological target. Generally, quinoline derivatives interact with enzymes, receptors, or DNA, disrupting normal cellular processes. The sulfonyl and carbonyl groups may enhance binding affinity and specificity to molecular targets.

Comparison with Similar Compounds

Similar Compounds

    4-(3,5-Dimethylbenzenesulfonyl)quinoline: Lacks the pyrrolidine-1-carbonyl group.

    3-(Pyrrolidine-1-carbonyl)quinoline: Lacks the 3,5-dimethylbenzenesulfonyl group.

    Quinoline: The parent compound without any substitutions.

Uniqueness

The combination of the 3,5-dimethylbenzenesulfonyl and pyrrolidine-1-carbonyl groups in 4-(3,5-Dimethylbenzenesulfonyl)-3-(pyrrolidine-1-carbonyl)quinoline may confer unique chemical reactivity and biological activity, distinguishing it from other quinoline derivatives.

Biological Activity

The compound 4-(3,5-Dimethylbenzenesulfonyl)-3-(pyrrolidine-1-carbonyl)quinoline is a synthetic derivative that has attracted attention due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article explores its synthesis, biological mechanisms, and relevant research findings.

The synthesis of this compound typically involves multi-step organic reactions. The process begins with the formation of the quinoline core, followed by the introduction of functional groups such as the pyrrolidine-1-carbonyl and the 3,5-dimethylbenzenesulfonyl groups through various reaction conditions including sulfonylation and carbonylation. The chemical structure can be represented as follows:

C18H22N2O3S\text{C}_{18}\text{H}_{22}\text{N}_{2}\text{O}_{3}\text{S}

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Preliminary studies suggest that it may bind to certain enzymes or receptors, modifying their activity and leading to various biological effects. The exact mechanism is still under investigation but may involve pathways related to apoptosis and cell cycle regulation.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant cytotoxicity against cancer cell lines. For instance, a related compound demonstrated the ability to inhibit proliferation in colorectal cancer cells (HCT116 and Caco-2), inducing apoptosis via mitochondrial membrane potential disruption and activation of the PI3K/AKT/mTOR signaling pathway .

Selectivity and Toxicity

The selectivity index (SI), which measures the ratio of toxicity to malignant versus non-malignant cells, has been a critical parameter in evaluating the efficacy of this compound. Studies have shown that certain derivatives possess higher selectivity for cancer cells compared to normal cells, indicating potential as targeted therapeutic agents .

Case Study 1: Cytotoxicity Evaluation

In a study involving various quinoline derivatives, this compound was evaluated for its cytotoxic effects on human promyelocytic leukemia cells (HL-60). The results indicated a significant reduction in cell viability at specific concentrations, suggesting a potent anticancer effect .

Case Study 2: Mechanistic Insights

Further mechanistic studies revealed that this compound could induce apoptosis through caspase activation and mitochondrial depolarization. These findings align with other quinoline-based compounds that have shown similar mechanisms of action against cancer cells .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

Study Cell Line IC50 (µM) Mechanism Notes
Cytotoxicity EvaluationHL-6010Caspase activation, mitochondrial depolarizationSignificant reduction in viability
Apoptosis InductionHCT11615PI3K/AKT/mTOR pathway inhibitionInduces cell cycle arrest
Selectivity Index AssessmentNon-malignant fibroblasts>50Lower toxicity compared to malignant cellsHigh selectivity observed

Q & A

Q. What are the common synthetic routes for 4-(3,5-Dimethylbenzenesulfonyl)-3-(pyrrolidine-1-carbonyl)quinoline?

The synthesis typically involves multi-step reactions:

  • Acylation : Pyrrolidine-1-carbonyl groups are introduced via acylation of precursor amines, as demonstrated in spiro-piperidine-quinoline analogs using acylating agents like acid chlorides or anhydrides under inert conditions .
  • Sulfonation : The 3,5-dimethylbenzenesulfonyl group is introduced via sulfonation reactions, often employing sulfonyl chlorides in the presence of base catalysts (e.g., K₂CO₃) .
  • Coupling Reactions : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) may link quinoline cores to aryl/heteroaryl groups, as seen in related quinoline derivatives using PdCl₂(PPh₃)₂ or Pd(OAc)₂ .
  • Purification : Column chromatography (silica gel) or crystallization in solvents like ethanol/ethyl acetate is standard for isolating pure compounds .

Q. Which analytical techniques are used to confirm the structure and purity of this compound?

  • Spectroscopy :
    • ¹H/¹³C NMR : To verify substituent positions and stereochemistry (e.g., aromatic protons at δ 7.2–8.5 ppm for quinoline cores) .
    • IR Spectroscopy : Confirms carbonyl (1650–1750 cm⁻¹) and sulfonyl (1150–1300 cm⁻¹) functional groups .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight, though low-intensity molecular ions (<8%) may require soft ionization methods .
  • Melting Point : Sharp melting ranges (e.g., 223–225°C in ethanol) indicate purity .

Advanced Research Questions

Q. How can reaction yields be optimized for cross-coupling steps in the synthesis of this compound?

Key strategies include:

  • Catalyst Selection : Pd(OAc)₂ with phosphine ligands (e.g., PCy₃) enhances catalytic activity in Suzuki-Miyaura reactions, improving yields to >80% in some quinoline syntheses .
  • Solvent and Temperature : Polar aprotic solvents (e.g., DMF) at 80–100°C facilitate efficient coupling while minimizing side reactions .
  • Precursor Activation : Pre-functionalizing quinoline cores with halogen groups (Cl/Br) increases reactivity with boronic acids .

Q. How can contradictions in biological activity data for this compound be resolved?

  • Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., sulfonyl vs. thiomorpholine groups) to isolate contributions to bioactivity .
  • Binding Assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify interactions with targets like enzymes/DNA, addressing discrepancies in IC₅₀ values .
  • Computational Modeling : Molecular docking (e.g., AutoDock) predicts binding modes, clarifying conflicting mechanistic hypotheses .

Q. What strategies are effective for enhancing the compound’s stability in aqueous media?

  • Prodrug Design : Introduce hydrolyzable groups (e.g., esters) to improve solubility and slow degradation .
  • Micellar Encapsulation : Use nonionic surfactants (e.g., Poloxamer 407) to stabilize hydrophobic quinoline derivatives in solution .
  • pH Adjustment : Buffered formulations at pH 6.5–7.5 reduce sulfonyl group hydrolysis .

Q. How does the 3,5-dimethylbenzenesulfonyl group influence the compound’s pharmacokinetic properties?

  • Lipophilicity : The dimethyl substituents increase logP values, enhancing membrane permeability but potentially reducing aqueous solubility .
  • Metabolic Stability : Sulfonyl groups resist cytochrome P450 oxidation, prolonging half-life compared to non-sulfonylated analogs .
  • Protein Binding : The sulfonyl moiety may enhance albumin binding, altering distribution volumes .

Methodological Considerations

  • Data Reproducibility : Replicate syntheses using identical catalyst lots and anhydrous solvents to minimize variability .
  • Contradictory Spectral Data : Cross-validate NMR assignments with 2D techniques (COSY, HSQC) and compare to published analogs .
  • Biological Assay Design : Include positive controls (e.g., known kinase inhibitors) and dose-response curves to contextualize activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.